Neurotensine(8-13)

Vue d'ensemble

Description

Synthesis Analysis

A new NT(8-13) pseudopeptide, NT-VIII, was synthesized. Some changes were introduced in the sequence of NT(8-13) to stabilize the molecule against enzymatic degradation: Arg8 was N-methylated, and Lys and Tle replaced Arg9 and Ile12, respectively . The design, synthesis, and pharmacological analysis of pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .Molecular Structure Analysis

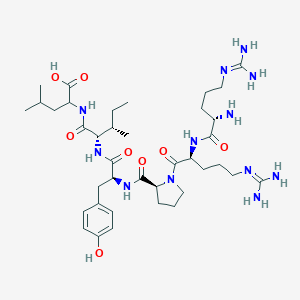

The crystal structure of the neurotensin receptor NTS1 in complex with neurotensin(8-13) has been reported . The chemical formula of Neurotensin(8-13) is C38H64N12O8 .Chemical Reactions Analysis

The design, synthesis, and pharmacological evaluation of active pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .Applications De Recherche Scientifique

Radiomarquage et imagerie

Neurotensine(8-13) a été utilisé pour le radiomarquage avec du Cuivre-64 à des fins d'imagerie. Cette application est importante dans le domaine du diagnostic médical, en particulier en neuro-imagerie .

Développement d'agents thérapeutiques

Le fragment peptidique a été étudié pour son potentiel en tant qu'agent thérapeutique. Il a montré une forte affinité pour les récepteurs, ce qui est crucial pour développer des médicaments ciblant des récepteurs spécifiques dans le corps .

Modulation de l'inflammation

La recherche indique que la Neurotensine(8-13) joue un rôle dans la modulation de l'inflammation, ce qui est pertinent pour le traitement de diverses maladies inflammatoires .

Recherche sur le cancer

Il existe des preuves suggérant que la Neurotensine(8-13) et ses récepteurs sont impliqués dans la progression du cancer, en particulier dans le cancer du poumon. Cela a conduit au développement d'agents ciblant les récepteurs à la fois pour l'imagerie et les applications thérapeutiques .

Applications neuropsychiatriques

La Neurotensine(8-13) est impliquée dans les processus neuropsychiatriques et a été liée au traitement de conditions telles que la psychose par son interaction avec les antipsychotiques .

Études de pénétration cérébrale

Des études ont utilisé la Neurotensine(8-13) pour étudier les capacités de pénétration cérébrale, ce qui est important pour développer des traitements qui doivent traverser la barrière hémato-encéphalique .

Mécanisme D'action

Target of Action

Neurotensin(8-13) is an active fragment of Neurotensin . It primarily targets the NT1 receptors (NTR1) . These receptors are part of the family A G-protein coupled receptors and are highly expressed in some tumors that affect, for example, the pancreas .

Mode of Action

Neurotensin(8-13) interacts with its targets by binding to the NT1 receptors, resulting in a decrease in cell-surface NT1 receptor density . This interaction suggests that Neurotensin(8-13) may inhibit the function of terminal D2 autoreceptors .

Biochemical Pathways

The effects of Neurotensin(8-13) are mediated through various biochemical pathways. It is known to act on dopamine neurons at the somatodendritic level to regulate cell firing and secondarily enhance dopamine release . Furthermore, it has been suggested that Neurotensin(8-13) enhances dopamine release principally by inhibiting the function of terminal D2 autoreceptors .

Pharmacokinetics

It has been developed as a pseudopeptide to thwart the rapid in vivo degradation of full-chain peptide, bearing changes which stabilize the molecule against enzymatic degradation . This suggests that the compound may have improved bioavailability compared to the full-chain Neurotensin.

Result of Action

The result of Neurotensin(8-13)'s action is a modulation of dopamine release. By inhibiting the function of terminal D2 autoreceptors, it enhances dopamine release . This could potentially lead to changes in neuronal activity and neurotransmission.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Neurotensin(8-13) is involved in several biochemical reactions, primarily through its interaction with neurotensin receptors. These receptors are G-protein coupled receptors, specifically NTS1R and NTS2R, and a Vps10p-domain receptor, NTS3R . Neurotensin(8-13) binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. The interaction with these receptors involves specific binding sites on the peptide, which are crucial for its biological activity.

Cellular Effects

Neurotensin(8-13) exerts various effects on different cell types and cellular processes. In neuronal cells, it influences neurotransmitter release, modulates synaptic plasticity, and affects neuronal excitability. In non-neuronal cells, neurotensin(8-13) can impact cell proliferation, migration, and apoptosis. It also plays a role in cell signaling pathways, such as the phosphatidylinositol turnover and calcium mobilization . These effects are mediated through the binding of neurotensin(8-13) to its receptors, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of neurotensin(8-13) involves its binding to neurotensin receptors, which triggers a cascade of intracellular events. Upon binding, the receptors undergo conformational changes that activate G-proteins, leading to the production of second messengers such as cyclic AMP and inositol triphosphate . These second messengers then activate various downstream effectors, including protein kinases and ion channels, resulting in the observed cellular effects. Neurotensin(8-13) also influences gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neurotensin(8-13) can vary over time. The stability of neurotensin(8-13) is influenced by enzymatic degradation, which can affect its long-term activity. Studies have shown that neurotensin(8-13) can be rapidly degraded in vivo, but modifications to the peptide can enhance its stability . Long-term effects of neurotensin(8-13) on cellular function include sustained changes in gene expression and prolonged activation of signaling pathways.

Dosage Effects in Animal Models

The effects of neurotensin(8-13) in animal models are dose-dependent. At low doses, neurotensin(8-13) can produce analgesic and anxiolytic effects, while higher doses may lead to hypothermia and sedation . Toxic or adverse effects at high doses include potential neurotoxicity and disruption of normal physiological functions. The threshold for these effects varies depending on the species and the specific experimental conditions.

Metabolic Pathways

Neurotensin(8-13) is involved in several metabolic pathways, including those related to neurotransmitter synthesis and release. It interacts with enzymes such as protein kinases and phosphatases, which regulate its activity and degradation . Neurotensin(8-13) also affects metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of various metabolites.

Transport and Distribution

Within cells and tissues, neurotensin(8-13) is transported and distributed through specific transporters and binding proteins. These include neurotensin receptors and other membrane-associated proteins that facilitate its uptake and localization . The distribution of neurotensin(8-13) can influence its biological activity, as it may accumulate in specific cellular compartments or tissues.

Subcellular Localization

The subcellular localization of neurotensin(8-13) is critical for its function. It is often found in the plasma membrane, where it interacts with its receptors, but it can also be localized to intracellular compartments such as endosomes and lysosomes . Post-translational modifications, such as phosphorylation, can affect the targeting and activity of neurotensin(8-13), directing it to specific organelles and influencing its biological effects.

Propriétés

IUPAC Name |

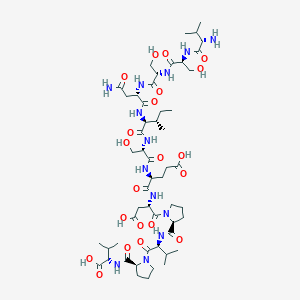

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDBCHHEIKQPJD-ODKJCKIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

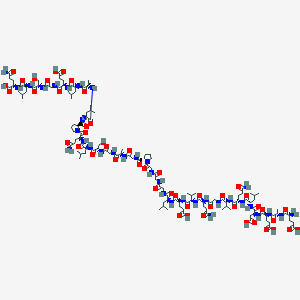

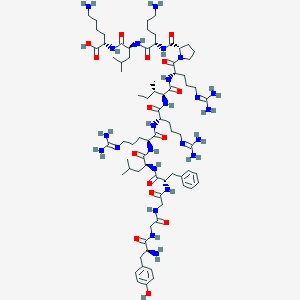

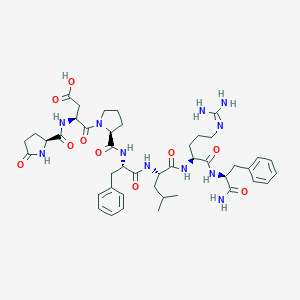

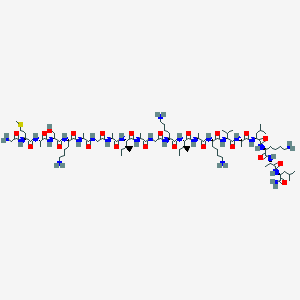

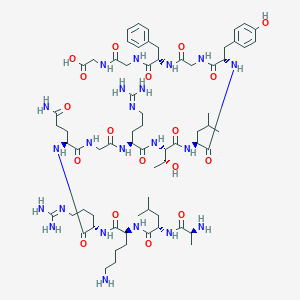

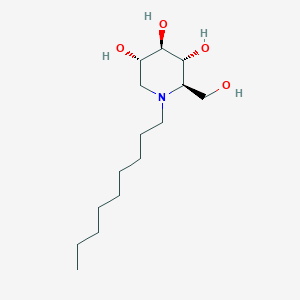

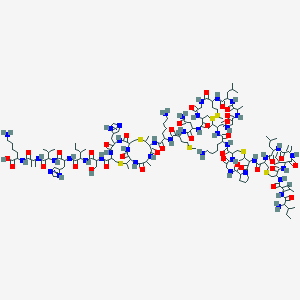

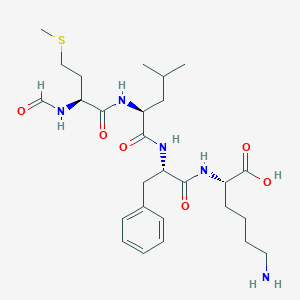

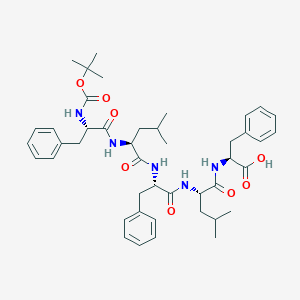

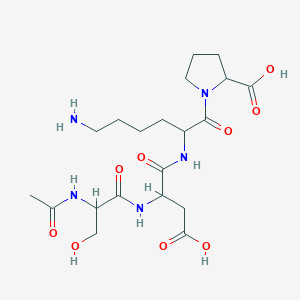

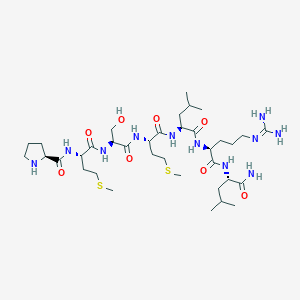

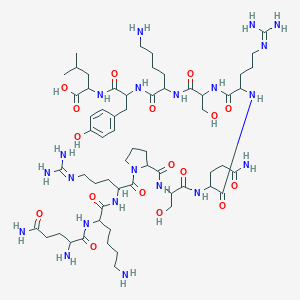

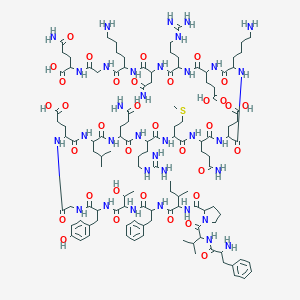

Feasible Synthetic Routes

Q1: What is the primary target of neurotensin(8-13)?

A1: Neurotensin(8-13) primarily binds to the neurotensin receptor subtype 1 (NTS1R) [, , , , , , , ], a G protein-coupled receptor.

Q2: What are the downstream effects of neurotensin(8-13) binding to NTS1R?

A2: Upon binding to NTS1R, neurotensin(8-13) triggers a series of intracellular signaling cascades, leading to various physiological responses such as:

- Analgesia: Neurotensin(8-13) exhibits potent analgesic effects in animal models of pain [, , ].

- Modulation of Dopamine Release: Neurotensin(8-13) influences dopamine release in brain regions associated with reward and motivation [].

- Effects on Smooth Muscle Contraction: Neurotensin(8-13) can induce contractions in smooth muscle tissues, such as those found in the airways [].

- Potential Role in Tumor Growth: Some studies suggest that neurotensin and its receptors may play a role in tumor growth, particularly in specific cancer types like Ewing's sarcomas [].

Q3: Does neurotensin(8-13) interact with other neurotensin receptor subtypes?

A3: While neurotensin(8-13) exhibits a high affinity for NTS1R, it can also bind to neurotensin receptor subtype 2 (NTS2R), although with lower affinity [, ].

Q4: What is the molecular formula and weight of neurotensin(8-13)?

A4: The molecular formula of neurotensin(8-13) is C38H58N12O9, and its molecular weight is 846.95 g/mol.

Q5: How do structural modifications affect the activity and stability of neurotensin(8-13)?

A5: Numerous studies have explored modifications to enhance neurotensin(8-13)'s stability and optimize its pharmacological properties:

- N-Terminal Modifications: Acetylation [, ], acylation [], and the introduction of bulky groups [, ] can improve stability and influence receptor selectivity.

- Amino Acid Substitutions: Replacing specific amino acids with non-natural counterparts, such as β-amino acids [] or alkylated derivatives [], can enhance stability and modify binding affinity.

- Macrocyclization: Introducing cyclic structures within the peptide sequence can restrict conformational flexibility, improving both stability and binding affinity [, ].

Q6: What are some formulation strategies employed to improve the stability and bioavailability of neurotensin(8-13)?

A6: Due to its susceptibility to enzymatic degradation, delivering neurotensin(8-13) effectively poses a challenge. Strategies to improve its stability and bioavailability include:

- Drug Delivery Systems: Encapsulating neurotensin(8-13) in nanoparticles or other delivery vehicles can shield it from degradation and facilitate controlled release [].

Q7: What is the pharmacokinetic profile of neurotensin(8-13)?

A8: Neurotensin(8-13) exhibits rapid absorption and distribution following peripheral administration, but its rapid degradation results in a short half-life [, , ].

Q8: What animal models have been used to study the analgesic effects of neurotensin(8-13) and its analogs?

A8: Researchers have utilized various animal models to evaluate the pain-relieving properties of neurotensin(8-13), including:

Q9: Can neurotensin(8-13) be radiolabeled for imaging purposes?

A9: Yes, neurotensin(8-13) has been successfully radiolabeled with various isotopes for imaging studies:

- Technetium-99m (99mTc): This isotope allows for the development of single-photon emission computed tomography (SPECT) imaging agents to visualize tumors expressing NTS1R [, , , , ].

- Indium-111 (111In): Similar to 99mTc, 111In-labeled neurotensin(8-13) analogs can be used for SPECT imaging of NTS1R-positive tumors [].

- Fluorine-18 (18F): This positron-emitting isotope enables the development of positron emission tomography (PET) tracers for imaging NTS1R expression in vivo [, ].

Q10: What challenges arise when developing radiolabeled neurotensin(8-13) analogs for imaging?

A11:

Maintaining Receptor Affinity: Attaching bulky chelators or radiometals can potentially hinder the analog's ability to bind to the NTS1R [, , ].* In Vivo Stability: Rapid degradation by enzymes remains a significant obstacle for radiolabeled versions as well [, , ].* Optimizing Pharmacokinetics:* Achieving favorable biodistribution profiles and rapid clearance from non-target tissues is crucial for successful imaging [, ].

Q11: Have computational methods been used to study neurotensin(8-13)?

A11: Yes, computational chemistry has played a role in understanding neurotensin(8-13):

- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of neurotensin(8-13) and its interactions with the NTS1R []. These simulations help researchers understand the conformational changes the peptide undergoes and how it binds to its target.

- Docking Studies: Computational docking methods predict the preferred binding modes of neurotensin(8-13) analogs to the NTS1R binding site []. This information aids in designing compounds with improved affinity and selectivity.

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate structural features of neurotensin(8-13) analogs with their biological activities []. These models guide the optimization of analogs with enhanced potency or other desired pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.